

# (R)-BAY-598 discovery and synthesis pathway

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Compound of Interest		
Compound Name:	(R)-BAY-598	
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An In-depth Technical Guide to the Discovery and Synthesis of (R)-BAY-598

#### Introduction

(R)-BAY-598 is the (R)-enantiomer of the potent and selective aminopyrazoline-based inhibitor of SMYD2 (SET and MYND domain containing protein 2), a protein lysine methyltransferase.[1] [2] While its counterpart, (S)-BAY-598, is the biologically active enantiomer that potently inhibits SMYD2, (R)-BAY-598 serves as a crucial, less active control for research purposes.[1][2] SMYD2 has been identified as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, such as the tumor suppressor p53, thereby influencing gene transcription and signaling pathways.[2][3][4] This guide provides a detailed account of the discovery, synthesis, and biological characterization of (R)-BAY-598.

### **Discovery and Optimization**

The discovery of BAY-598 was the result of a medicinal chemistry campaign aimed at identifying potent and selective inhibitors of SMYD2 suitable for in vivo studies.[2] The development process focused on an aminopyrazoline scaffold. The key publication by Eggert et al. (2016) in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) studies that led to the final compound.[2]

Researchers discovered that introducing a 3,4-dichlorophenyl moiety was a novel and effective way to occupy the methyl-lysine binding pocket of SMYD2.[2] Further optimization of the solvent-exposed region of the molecule led to the incorporation of an N-ethyl-2-hydroxyacetamide group, which improved the compound's physicochemical properties and cellular activity. The final compound, BAY-598 (a racemic mixture), was then separated into its



constituent enantiomers, (S)-BAY-598 and **(R)-BAY-598**, to assess their differential biological activities.[2]

# **Biological Activity and Data**

(S)-BAY-598 was identified as the active enantiomer, exhibiting potent inhibition of SMYD2, while **(R)-BAY-598** was significantly less active.[2] This stereospecificity is common for chiral drugs, where the three-dimensional arrangement of atoms dictates the interaction with the biological target.[5][6] The quantitative data highlights the difference in potency between the two enantiomers.

Table 1: In Vitro Inhibitory Activity of BAY-598 Enantiomers[2]

Compound	SMYD2 IC50 (nM)	PAR1 IC <sub>50</sub> (μM)
(S)-BAY-598	27	1.7
(R)-BAY-598	1700	>30

Table 2: Cellular Activity of (S)-BAY-598

Assay	IC <sub>50</sub> (nM)
Cellular p53K370me reduction	58

### **Synthesis Pathway**

The synthesis of **(R)-BAY-598** involves the initial preparation of a racemic mixture followed by chiral separation. The detailed synthetic scheme is described in the primary literature.[2] The key steps involve the formation of the pyrazoline ring, followed by the addition of the cyanoguanidine group and the N-ethyl-2-hydroxyacetamide side chain.





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Caption: Generalized synthesis pathway for (R)-BAY-598.

# **Experimental Protocols General Synthesis of Racemic BAY-598**

The synthesis is adapted from the methods described by Eggert et al. (2016).[2] The process begins with the reaction of appropriate precursors to form the core aminopyrazoline structure. This is followed by a multi-step sequence to introduce the side chains.

- Formation of the Pyrazoline Core: A substituted phenylhydrazine is reacted with an appropriate α,β-unsaturated nitrile to form the racemic aminopyrazoline core.
- Guanidinylation: The aminopyrazoline is reacted with a cyanamide derivative in the presence of a coupling agent to install the N-cyano-N'-phenylquanidine moiety.
- Side Chain Acylation: The secondary amine on the pyrazoline ring is first ethylated via reductive amination. The resulting ethylamino intermediate is then acylated with acetoxyacetyl chloride, followed by deprotection of the acetyl group with a base like potassium carbonate in methanol to yield the final racemic product.[2]

#### **Chiral Separation**



The racemic mixture of BAY-598 is separated into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[2]

- · Method: Chiral HPLC
- Column: Chiralpak ID (or equivalent)
- Mobile Phase: A mixture of hexane and ethanol (e.g., 7:3 ratio)[2]
- Detection: UV detection at an appropriate wavelength.
- The retention times for the (R) and (S) enantiomers will differ, allowing for their separation and collection.

# **SMYD2 Inhibition Assay (Biochemical)**

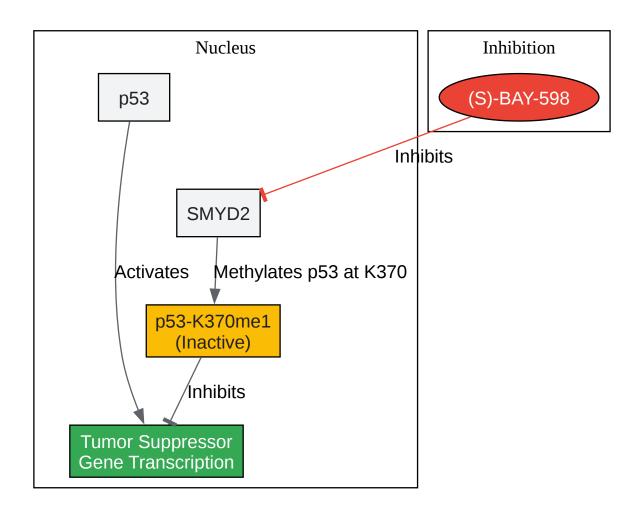
This protocol measures the ability of a compound to inhibit the methyltransferase activity of SMYD2.

- Reagents: Recombinant SMYD2 enzyme, S-adenosyl-L-methionine (SAM, methyl donor), a substrate peptide (e.g., derived from p53), and a detection system (e.g., radioactivity-based or fluorescence-based).
- Procedure:
  - The SMYD2 enzyme is pre-incubated with various concentrations of the test compound ((R)-BAY-598 or (S)-BAY-598) in an assay buffer.
  - The methyltransferase reaction is initiated by adding the substrate peptide and SAM.
  - The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
  - The reaction is stopped, and the amount of methylated product is quantified.
  - IC<sub>50</sub> values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.



# **Signaling Pathway and Mechanism of Action**

SMYD2 is a lysine methyltransferase that plays a role in cellular processes by methylating histone and non-histone proteins.[2][3] One of its key non-histone substrates is the tumor suppressor protein p53. Methylation of p53 at lysine 370 (K370) by SMYD2 inhibits p53's transcriptional activity, thereby suppressing its tumor-suppressive functions.[3] The active enantiomer, (S)-BAY-598, competitively inhibits SMYD2, preventing this methylation and restoring p53 function. Recent studies also suggest that BAY-598 can synergize with chemotherapeutic agents like doxorubicin by modulating the JAK/STAT signaling pathway in cancer cells.[7]



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Caption: Inhibition of the SMYD2-p53 signaling pathway by (S)-BAY-598.



#### Conclusion

**(R)-BAY-598** is the less active enantiomer of the potent SMYD2 inhibitor, BAY-598. Its primary role in research is to serve as a negative control to validate the on-target effects of its active counterpart, (S)-BAY-598. The discovery of this chemical probe has provided a valuable tool for elucidating the complex biology of SMYD2 and for exploring its potential as a therapeutic target in cancer and other diseases. The stereospecificity of its activity underscores the importance of chirality in drug design and development.

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